![molecular formula C8H15Cl2N3 B3095759 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1269052-65-4](/img/structure/B3095759.png)
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Overview
Description
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the linear formula C8H14N3Cl1 . It is a solid substance and its SMILES string representation is CCC1=NNC2=C1CNCC2.Cl .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One notable route to synthesize it is through the catalytic activity of AC-SO3H. In this process, 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1) and aniline react to form ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1b) (Scheme 1B) .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride consists of a pyrazolo[4,3-c]pyridine ring with an ethyl group attached at position 3. The dihydrochloride salt forms due to the presence of two chloride ions. The arrangement of atoms and bonds in the molecule determines its properties and behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Properties
“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride” is a heterocyclic compound with the linear formula: C8H14N3Cl1 . It is a solid compound .
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines has been evaluated for activity and access to pharmaceutical products . The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine .
Biomedical Applications
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Antibacterial, Antiviral, Antifungal, and Antitumor Activity
The fusion of pyridine systems, pyrazolopyridines, has been evaluated for selective antibacterial, antiviral, antifungal, and antitumor activity .
CDK2 Inhibitors
Thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold, have been developed as novel CDK2 inhibitors .
Antiproliferative Activity
These derivatives have also been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine derivatives, have been evaluated for their enzymatic inhibitory activity against c-met kinase .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against c-met kinase, suggesting that they may interact with this target to exert their effects .
Result of Action
Similar compounds have shown inhibitory activity against c-met kinase, which suggests potential anti-cancer effects .
properties
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7-6-5-9-4-3-8(6)11-10-7;;/h9H,2-5H2,1H3,(H,10,11);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFQVOKDOSKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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